molecular formula C13H8Cl2O5S B8822810 2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid CAS No. 90966-20-4

2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid

Cat. No.: B8822810
CAS No.: 90966-20-4
M. Wt: 347.2 g/mol
InChI Key: WXUCKPYCDNHGAO-UHFFFAOYSA-N
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Description

2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes dichlorinated phenoxy and thiophene moieties

Properties

CAS No.

90966-20-4

Molecular Formula

C13H8Cl2O5S

Molecular Weight

347.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(3-hydroxythiophene-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H8Cl2O5S/c14-10-6(12(19)13-7(16)3-4-21-13)1-2-8(11(10)15)20-5-9(17)18/h1-4,16H,5H2,(H,17,18)

InChI Key

WXUCKPYCDNHGAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=C(C=CS2)O)Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with a hydroxy group and an oxo group, followed by the introduction of a dichlorinated phenoxy group. The final step involves the formation of the acetic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxy group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol.

Scientific Research Applications

2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-5-hydroxy-2(5H)-furanone: Similar in structure due to the presence of dichlorinated and hydroxy groups.

    Indole derivatives: Share similar biological activities and are used in medicinal chemistry.

Uniqueness

2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is unique due to its combination of dichlorinated phenoxy and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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